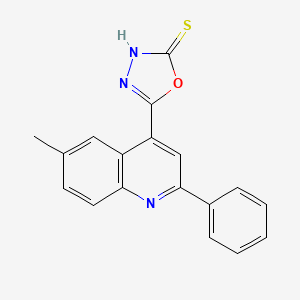
5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that features a quinoline and oxadiazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and oxadiazole rings in its structure imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of a suitable hydrazide with carbon disulfide in the presence of a base like potassium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic derivatives.
Substitution: Substituted quinoline derivatives.
Applications De Recherche Scientifique
5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione
- 5-(6-Methylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione
- 5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole
Uniqueness
5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione is unique due to the specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research.
Propriétés
Numéro CAS |
90074-17-2 |
|---|---|
Formule moléculaire |
C18H13N3OS |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
5-(6-methyl-2-phenylquinolin-4-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C18H13N3OS/c1-11-7-8-15-13(9-11)14(17-20-21-18(23)22-17)10-16(19-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,23) |
Clé InChI |
WZUHWLKTGCXSKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C=C2C3=NNC(=S)O3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


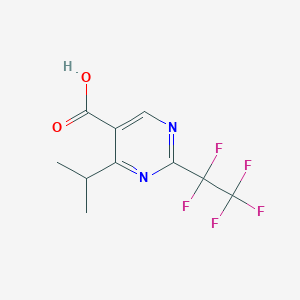
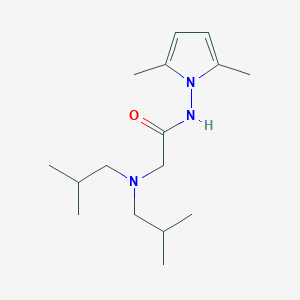

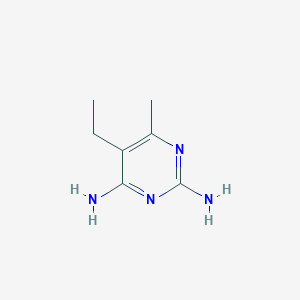
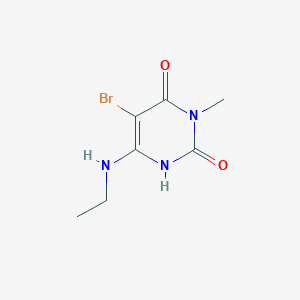
![2-[(4-Fluoro-2-iodophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15214237.png)
![3-(5-Chlorothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B15214255.png)



![ethyl N-[8-[2-[4-(diethylsulfamoyl)phenyl]ethylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B15214281.png)
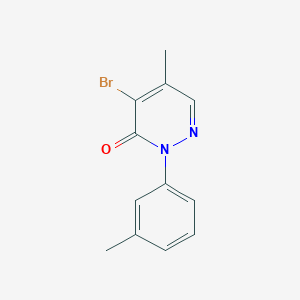

![3-(2,5-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15214291.png)
